4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a useful research compound. Its molecular formula is C12H16BFO3 and its molecular weight is 238.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been used as reagents to borylate arenes , suggesting that the compound may interact with arene-containing proteins or enzymes.
Mode of Action
Based on its structural similarity to other boronic acid esters, it may interact with its targets through the boron atom, forming reversible covalent bonds with hydroxyl or carboxyl groups in the target molecules .
Biochemical Pathways
Boronic acid esters are known to be involved in various biochemical processes, including signal transduction and enzyme catalysis .
Pharmacokinetics
Boronic acid esters are generally well-absorbed and can distribute widely in the body due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
Boronic acid esters can potentially modulate the activity of their target molecules, leading to changes in cellular functions .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol . For instance, boronic acid esters are known to be more stable and reactive in slightly acidic conditions .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of boron-containing compounds. The interactions are primarily based on the boron atom’s ability to form reversible covalent bonds with hydroxyl and amino groups in biomolecules . These interactions are essential for the compound’s role in enzyme inhibition and as a building block in drug design.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, which can lead to enzyme inhibition or activation . This compound can also bind to specific sites on proteins, altering their conformation and activity. Furthermore, it can influence gene expression by interacting with DNA-binding proteins and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic processes and organ function. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . The compound’s boron-containing structure allows it to participate in unique biochemical reactions, contributing to its role in metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its function, as it interacts with different biomolecules within various subcellular environments.
Properties
IUPAC Name |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQGRXFGHPKHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.